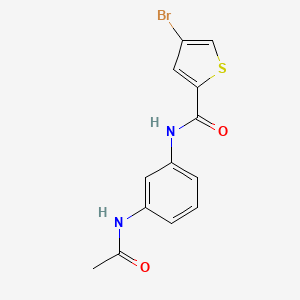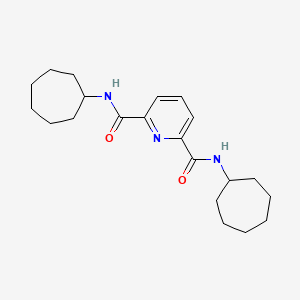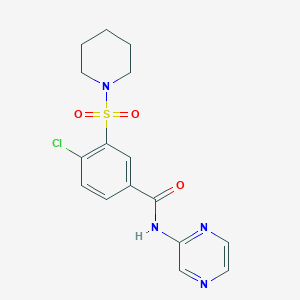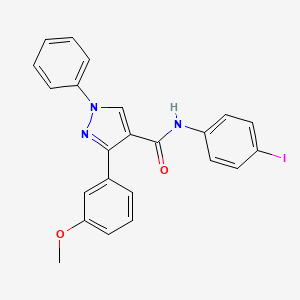![molecular formula C15H13N3OS2 B4817520 N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4817520.png)
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N'-phenylurea
概要
説明
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 5-methyl-2-thienyl group and a phenylurea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.
Introduction of the 5-Methyl-2-Thienyl Group: The 5-methyl-2-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Formation of the Phenylurea Moiety: The phenylurea moiety can be introduced by reacting the thiazole derivative with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
化学反応の分析
Types of Reactions
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the phenylurea moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
作用機序
The mechanism of action of N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, abafungin, and bleomycin share the thiazole ring structure and exhibit diverse biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are known for their anti-inflammatory and anesthetic properties.
Uniqueness
N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-N’-phenylurea is unique due to its specific combination of the thiazole ring, 5-methyl-2-thienyl group, and phenylurea moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-7-8-13(21-10)12-9-20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLRKOQBKNTTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4817446.png)
![(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817449.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4817457.png)
![7-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4817463.png)
![{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B4817473.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one](/img/structure/B4817489.png)


![methyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B4817507.png)
![1-{2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4817527.png)
![[1-(2-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4817532.png)
